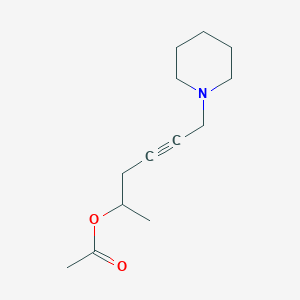![molecular formula C17H18N2O3 B5120681 N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide](/img/structure/B5120681.png)
N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide, also known as AM404, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AM404 is a synthetic analog of anandamide, an endocannabinoid that is naturally produced in the human body.
科学研究应用
N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most significant areas of research has been in the treatment of pain. N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide has been shown to inhibit the reuptake of anandamide, leading to an increase in the levels of this endocannabinoid in the body. Anandamide has been shown to have analgesic effects, and therefore, N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide has been investigated as a potential treatment for chronic pain conditions.
N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide has also been studied for its potential neuroprotective effects. It has been shown to inhibit the uptake of the neurotransmitter glutamate, which can lead to excitotoxicity and neuronal damage. This mechanism of action has led to investigations into the use of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide is complex and involves multiple pathways. One of the primary mechanisms is the inhibition of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of anandamide. By inhibiting FAAH, N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide increases the levels of anandamide in the body, leading to its analgesic and anti-inflammatory effects.
N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide also inhibits the uptake of the neurotransmitter glutamate by astrocytes, leading to a decrease in excitotoxicity and neuronal damage. In addition, N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide has been shown to activate the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide are diverse and depend on the specific pathway that is activated or inhibited. In general, N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide has been shown to have analgesic, anti-inflammatory, and neuroprotective effects.
实验室实验的优点和局限性
One of the primary advantages of using N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide in lab experiments is its specificity for the endocannabinoid system. Unlike other drugs that may have off-target effects, N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide is a selective inhibitor of FAAH and therefore has a specific mechanism of action. In addition, the synthesis of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide is relatively straightforward, and it can be purified to a high degree of purity using chromatography techniques.
One of the limitations of using N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide in lab experiments is its potential toxicity. High doses of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide have been shown to induce seizures in animal models, and therefore, caution must be taken when administering this compound. In addition, the effects of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide may vary depending on the specific experimental model used, and therefore, results must be interpreted with caution.
未来方向
For research include the development of novel analogs of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide and the investigation of its potential use in the treatment of neurodegenerative diseases.
合成方法
The synthesis of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with 3-(acetylamino)-4-methylphenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide, which can be purified using chromatography techniques. The purity of N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide can be assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
N-(3-acetamido-4-methylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-8-9-13(10-15(11)18-12(2)20)19-17(21)14-6-4-5-7-16(14)22-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRFQRZOADWNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120623.png)
![2-(2-methoxyethyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5120631.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B5120637.png)
![1,3-dimethyl-5-{1-[(4-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120645.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5120653.png)
![4-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5120661.png)

![N,N-diethyl-N'-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5120680.png)


![N-(2-furylmethyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5120712.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B5120719.png)